(4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one
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Overview
Description
(4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of octahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, followed by subsequent functional group modifications. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify activity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3R,4aR,8aS)-3-Phenyloctahydro-1H-isochromene: Shares a similar octahydro structure but with different functional groups.
2-[(2S,4aR,8aS)-2-hydroxy-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
What sets (4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one apart is its unique combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64974-95-4 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4aR,8aS)-1-prop-2-enoyl-2,3,4,4a,5,6,8,8a-octahydroquinolin-7-one |
InChI |
InChI=1S/C12H17NO2/c1-2-12(15)13-7-3-4-9-5-6-10(14)8-11(9)13/h2,9,11H,1,3-8H2/t9-,11+/m1/s1 |
InChI Key |
MSDRMSIAVYOHNB-KOLCDFICSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H]2[C@@H]1CC(=O)CC2 |
Canonical SMILES |
C=CC(=O)N1CCCC2C1CC(=O)CC2 |
Origin of Product |
United States |
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